Nucleophilic Substitution: The bromine atoms can be replaced with other nucleophiles, such as methoxides, to yield 6,8-disubstituted quinoline derivatives []. For example, reacting 2,7-dibromoquinoline with sodium methoxide in the presence of copper iodide results in the formation of 6,8-dimethoxyquinoline.
Lithiation and Electrophilic Trapping: Treatment with n-butyllithium (n-BuLi) generates lithiated intermediates, which can be trapped with electrophiles like trimethylsilyl chloride (Si(Me)3Cl), dimethyl disulfide (S2(Me)2), and dimethylformamide (DMF) to introduce different functional groups at the 2 and 7 positions [].
Cyanation: Conversion to mono and dicyano derivatives is possible through reactions with cyanide sources [].
Anticancer Activity: 2,7-Dibromoquinoline has shown promising anticancer activities against HeLa, HT29, and C6 tumor cell lines []. This activity is believed to be related to the molecule's ability to interfere with cellular processes critical for cancer cell growth and survival.
Synthesis of Novel Quinoline Derivatives: The primary application of 2,7-dibromoquinoline lies in its use as a synthetic precursor for a wide range of 6,8-disubstituted quinoline derivatives []. These derivatives have potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: